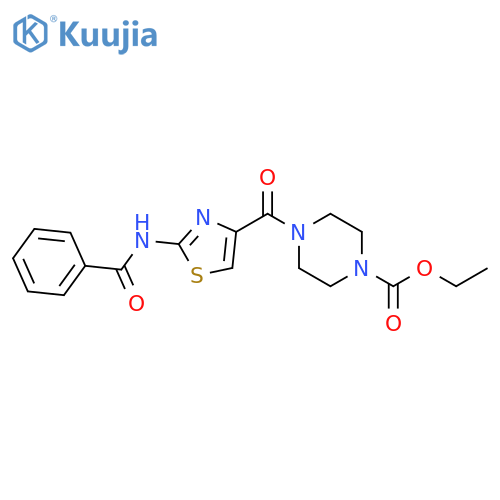Cas no 941929-13-1 (ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate)
エチル4-(2-ベンズアミド-1,3-チアゾール-4-カルボニル)ピペラジン-1-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、チアゾール環とピペラジン骨格を有するユニークな構造を持ち、医薬品開発や材料科学などの分野で応用が期待されます。高い反応性と安定性を兼ね備えており、多様な官能基導入が可能な点が特徴です。また、結晶性が良好なため精製が容易で、再現性の高い合成が行えます。分子設計の柔軟性に優れ、生物活性化合物の合成において有用な構築ブロックとして機能します。

941929-13-1 structure
商品名:ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinecarboxylic acid, 4-[[2-(benzoylamino)-4-thiazolyl]carbonyl]-, ethyl ester
- ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
- ethyl 4-(2-benzamidothiazole-4-carbonyl)piperazine-1-carboxylate
- F2365-0015
- AKOS024643121
- 941929-13-1
-
- インチ: 1S/C18H20N4O4S/c1-2-26-18(25)22-10-8-21(9-11-22)16(24)14-12-27-17(19-14)20-15(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,19,20,23)
- InChIKey: GFWXWOLJAKENEV-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCN(C(C2=CSC(NC(=O)C3=CC=CC=C3)=N2)=O)CC1
計算された属性
- せいみつぶんしりょう: 388.12052631g/mol
- どういたいしつりょう: 388.12052631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.380±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.94±0.70(Predicted)
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2365-0015-30mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-5μmol |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-1mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-25mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-2μmol |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-4mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-3mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-5mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-10μmol |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2365-0015-2mg |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate |
941929-13-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
941929-13-1 (ethyl 4-(2-benzamido-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate) 関連製品
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
